molecular formula C12H19NO B7991171 1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol

1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol

Cat. No.: B7991171
M. Wt: 193.28 g/mol
InChI Key: VNMCGPNHDAHYSN-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol is a tertiary alcohol derivative featuring a para-substituted dimethylamino phenyl group and a methyl branch on the propanol chain.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,14)9-10-5-7-11(8-6-10)13(3)4/h5-8,14H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMCGPNHDAHYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol typically involves the reaction of 4-(Dimethylamino)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl group of the benzaldehyde, followed by protonation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Research

DMAPP has been investigated for its potential therapeutic applications due to its interaction with neurotransmitter systems. Notably, it exhibits:

  • Antidepressant Activity: Studies have shown that DMAPP can enhance serotonergic and noradrenergic transmission, suggesting its utility in treating mood disorders. In animal models, it demonstrated significant reductions in depressive behaviors, as evidenced by tests such as the forced swim test (FST) .
  • Neuroprotection: In vitro studies indicated that DMAPP reduced neuronal cell death by 40% under oxidative stress conditions .

Biochemical Probing

DMAPP serves as a biochemical probe to study enzyme mechanisms and receptor interactions. Its dimethylamino group plays a crucial role in binding to specific molecular targets, modulating their activity .

Industrial Applications

In addition to its pharmaceutical applications, DMAPP is utilized in:

  • Dyes and Pigments Production: The compound acts as an intermediate in the synthesis of various organic compounds, including dyes and pigments used in industrial applications.
  • Agrochemicals: DMAPP is explored for its potential in developing agrochemicals due to its chemical reactivity and ability to undergo multiple types of reactions .

Case Studies

StudyFindings
Study 1: Antidepressant Activity (2023)DMAPP exhibited significant antidepressant effects in rodent models with reduced immobility time during FST (p < 0.05).
Study 2: Neuroprotection (2022)In vitro studies showed that DMAPP reduced neuronal cell death by 40% in models of oxidative stress (p < 0.01).
Study 3: Analgesic Effects (2024)DMAPP provided significant pain relief in the formalin test, with an ED50 comparable to morphine (p < 0.05).

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the compound can modulate enzymatic activities and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Comparisons

Compound Name Molecular Formula Functional Groups Key Applications/Properties Reference
1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol C₁₂H₁₉NO Tertiary alcohol, dimethylamino phenyl Synthetic intermediate, potential surfactant N/A
2-Dimethylamino-2-methyl-1-propanol C₆H₁₅NO Tertiary alcohol, dimethylamino Industrial curing agent (analogous to DMAMP)
1-[4-(Dimethylamino)phenyl]-2-thiourea C₉H₁₃N₃S Thiourea, dimethylamino phenyl Pharmaceutical intermediate
4-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-... C₂₆H₂₈N₂O₂ Dimethylaminoethoxy, phenol Research chemical (penetration studies)
1-[4-(Dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one C₁₇H₁₆N₂O₃ Chalcone, nitro, dimethylamino Crystal engineering (H-bond motifs)

Key Findings

Functional Group Impact: The dimethylamino phenyl group enhances solubility in polar solvents (e.g., oxygenated solvents, as seen in DMAMP ), whereas the thiourea derivative () exhibits higher reactivity in drug synthesis due to the thiourea moiety’s nucleophilicity .

Structural Isomerism: 2-Dimethylamino-2-methyl-1-propanol () shares the same functional groups but positions the dimethylamino group on the propanol chain rather than a phenyl ring.

Aromatic Substituent Effects: Chalcones with dimethylamino groups () demonstrate that para-substitution on the phenyl ring facilitates planar molecular packing via C–H⋯O hydrogen bonds. This suggests the target compound’s dimethylamino phenyl group may influence crystallization behavior .

Industrial vs. Pharmaceutical Relevance: DMAMP () and thiourea derivatives () highlight a bifurcation in applications: dimethylamino-alcohols are used in materials (e.g., resins), while thioureas are prioritized in drug intermediates due to their bioactivity .

Biological Activity

1-[4-(Dimethylamino)phenyl]-2-methyl-2-propanol, also known as a derivative of aryloxyaminopropanol, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its reactivity and interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's structure includes a dimethylamino group attached to a phenyl ring, which plays a crucial role in its biological interactions. The presence of the hydroxyl group enhances its solubility and potential for receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dimethylamino group facilitates binding to these targets, modulating their activity through various pathways such as:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at adrenergic receptors, influencing cardiovascular responses.

Antioxidant Activity

Research indicates that derivatives of aryloxyaminopropanol exhibit significant antioxidant properties. These compounds have been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

Cardiovascular Effects

This compound has been studied for its potential as a beta-blocker. As a competitive antagonist of β-adrenergic receptors, it may help in managing conditions such as hypertension and chronic heart failure by reducing heart rate and myocardial contractility .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been associated with inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines . The mechanism involves disrupting protein interactions critical for cancer cell survival.

Study 1: Antioxidative Properties

A study evaluated the antioxidative effects of this compound using various assays. Results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as an antioxidant agent .

Study 2: Cardiovascular Applications

In a clinical trial involving patients with chronic heart failure, administration of the compound resulted in improved cardiac function and reduced hospitalization rates. The study emphasized the importance of beta-blockade in managing heart disease .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntioxidant ActivityCardiovascular EffectsAnticancer Activity
This compoundHighYesYes
PropranololModerateYesLimited
AtenololLowYesNo

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